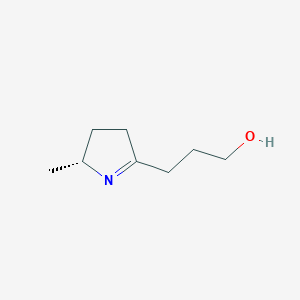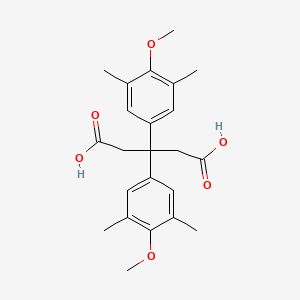
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is an organic compound characterized by its unique structure, which includes two methoxy and two dimethylphenyl groups attached to a pentanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3,5-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone to form an intermediate compound.
Oxidation: The intermediate is then oxidized to introduce the carboxylic acid groups, resulting in the formation of the pentanedioic acid structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(4-methoxyphenyl)pentanedioic acid: Lacks the dimethyl groups, leading to different reactivity and properties.
3,3-Bis(3,5-dimethylphenyl)pentanedioic acid: Lacks the methoxy groups, affecting its chemical behavior.
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)pentanedioic acid: Contains hydroxy groups instead of methoxy groups, altering its reactivity.
Uniqueness
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is unique due to the presence of both methoxy and dimethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
124942-88-7 |
|---|---|
Molekularformel |
C23H28O6 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3,3-bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid |
InChI |
InChI=1S/C23H28O6/c1-13-7-17(8-14(2)21(13)28-5)23(11-19(24)25,12-20(26)27)18-9-15(3)22(29-6)16(4)10-18/h7-10H,11-12H2,1-6H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
SBCOONFJKGLGSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)C(CC(=O)O)(CC(=O)O)C2=CC(=C(C(=C2)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



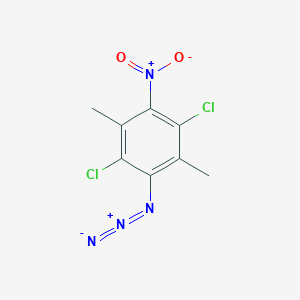
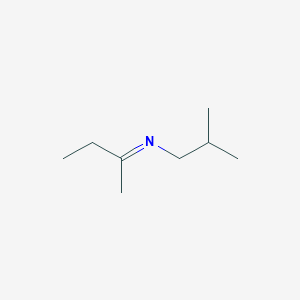
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)


![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
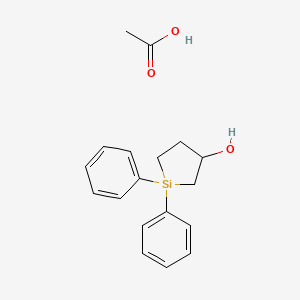

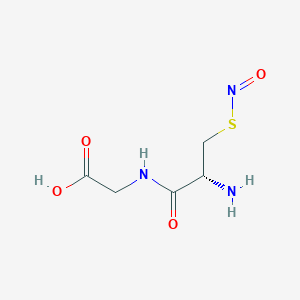
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
